molecular formula C13H11N B1666777 Benzylideneaniline CAS No. 538-51-2

Benzylideneaniline

Cat. No. B1666777
CAS RN: 538-51-2
M. Wt: 181.23 g/mol
InChI Key: UVEWQKMPXAHFST-SDNWHVSQSA-N
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Patent
US04176198

Procedure details

Benzaldehyde (0.20 mole) was treated with aniline (0.20 mole) with vigorous stirring in a 1 liter Erlenmeyer Flask. After 15 mins., 33 cc of 95% ethanol was added and the reaction mixture was stirred vigorously for an additional 5 minutes. The reaction mixture was left standing at room temperature for 10 min.; then it was placed in an ice-bath for 0.5 hours. The crystals which formed were collected, washed with 95% ethanol, and air-dried. Recrystallization from 85% ethanol gave N-benzylideneaniline. m.p. 50°-51.5° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)C>[CH:1](=[N:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.2 mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
33 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring in a 1 liter Erlenmeyer Flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred vigorously for an additional 5 minutes
Duration
5 min
WAIT
Type
WAIT
Details
The reaction mixture was left
WAIT
Type
WAIT
Details
standing at room temperature for 10 min.
Duration
10 min
WAIT
Type
WAIT
Details
then it was placed in an ice-bath for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The crystals which formed
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed with 95% ethanol
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from 85% ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.